molecular formula C9H9BrClNO B3034601 2-bromo-N-(2-chlorophenyl)propanamide CAS No. 195383-30-3

2-bromo-N-(2-chlorophenyl)propanamide

Cat. No.: B3034601
CAS No.: 195383-30-3
M. Wt: 262.53 g/mol
InChI Key: ZFCIPVPEDGFBPL-UHFFFAOYSA-N
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Description

2-Bromo-N-(2-chlorophenyl)propanamide is an organic compound with the molecular formula C9H9BrClNO It is a derivative of propanamide, where the amide nitrogen is substituted with a 2-chlorophenyl group and the alpha carbon is substituted with a bromine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2-chlorophenyl)propanamide typically involves the bromination of N-(2-chlorophenyl)propanamide. One common method is as follows:

    Starting Material: N-(2-chlorophenyl)propanamide.

    Reagent: Bromine (Br2).

    Solvent: An inert solvent such as dichloromethane (CH2Cl2).

    Reaction Conditions: The reaction is carried out at low temperatures to control the rate of bromination and to avoid side reactions.

The reaction proceeds via the electrophilic addition of bromine to the alpha carbon of the propanamide, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and reagent concentration, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(2-chlorophenyl)propanamide can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by a nucleophile, such as a hydroxide ion (OH-) or an amine (NH2R).

    Reduction: The compound can be reduced to form the corresponding amine, N-(2-chlorophenyl)propanamide.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

  • Nucleophilic Substitution

    • Reagents: Nucleophiles such as sodium hydroxide (NaOH) or amines.
    • Conditions: Typically carried out in polar solvents like water or alcohols at elevated temperatures.
  • Reduction

    • Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
    • Conditions: Carried out under anhydrous conditions to prevent side reactions.
  • Hydrolysis

    • Reagents: Acids (HCl) or bases (NaOH).
    • Conditions: Heated under reflux to ensure complete hydrolysis.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted propanamides.

    Reduction: Formation of N-(2-chlorophenyl)propanamide.

    Hydrolysis: Formation of 2-chlorobenzoic acid and ammonia or amine.

Scientific Research Applications

2-Bromo-N-(2-chlorophenyl)propanamide has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also used in studying reaction mechanisms and kinetics.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-bromo-N-(2-chlorophenyl)propanamide depends on its specific application. In biological systems, it may interact with cellular proteins and enzymes, leading to inhibition or activation of specific pathways. The bromine and chlorine atoms in the molecule can form strong interactions with biological targets, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-N-(4-chlorophenyl)propanamide: Similar structure but with the chlorine atom in the para position.

    2-Bromo-N-(2-fluorophenyl)propanamide: Similar structure but with a fluorine atom instead of chlorine.

    2-Bromo-N-(2-methylphenyl)propanamide: Similar structure but with a methyl group instead of chlorine.

Uniqueness

2-Bromo-N-(2-chlorophenyl)propanamide is unique due to the specific positioning of the bromine and chlorine atoms, which can influence its reactivity and interaction with other molecules. The presence of both halogen atoms can enhance its biological activity and make it a valuable compound for various applications.

Properties

IUPAC Name

2-bromo-N-(2-chlorophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrClNO/c1-6(10)9(13)12-8-5-3-2-4-7(8)11/h2-6H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFCIPVPEDGFBPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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